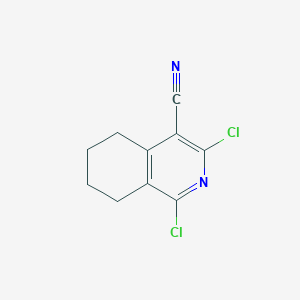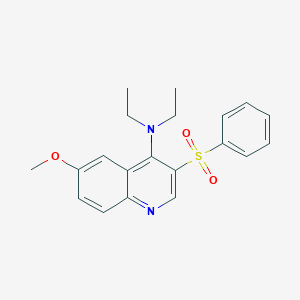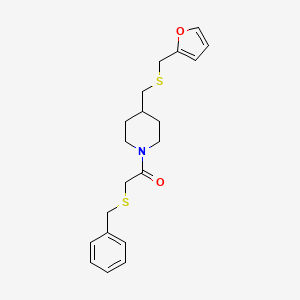![molecular formula C11H8F2N2O B2450234 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine CAS No. 2199675-82-4](/img/structure/B2450234.png)
5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This method involves a radical approach and has been used for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Pharmaceutical Development
- A study by Haynes and Swigor (1994) focused on the synthesis of a compound closely related to 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine, which could potentially be relevant in the development of new pharmaceutical compounds (Haynes & Swigor, 1994).
- Rosen, German, and Kerns (2009) reported on the efficient synthesis of a core structure resembling the subject compound, suggesting its potential as a scaffold for biologically active compounds, particularly in antibacterial agents (Rosen, German, & Kerns, 2009).
Fluorescent Probes and Functional Fluorophores
- Castillo, Tigreros, and Portilla (2018) explored the use of related pyrimidine compounds in the creation of functional fluorophores. These compounds have applications as fluorescent probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).
Chemical Synthesis and Structural Analysis
- Saygılı, Batsanov, and Bryce (2004) developed methods to synthesize heteroarylpyrimidines, which could have implications for the structural and functional analysis of related compounds (Saygılı, Batsanov, & Bryce, 2004).
- Gorle, Maddila, Chokkakula, Lavanya, Singh, and Jonnalagadda (2016) synthesized derivatives of pyrimidine for larvicidal activity, indicating the potential use of related compounds in pest control (Gorle et al., 2016).
Potential Antiviral and Antitumor Applications
- Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) explored pyrimidine derivatives for their potential antiviral activity, particularly against retroviruses (Hocková et al., 2003).
- Rosowsky, Kim, and Wick (1981) synthesized a pyrimidine acyclonucleoside as part of a program targeting the development of new 5-fluorouracil derivatives with potential antitumor activity (Rosowsky, Kim, & Wick, 1981).
properties
IUPAC Name |
5-fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-3-1-2-8(4-9)7-16-11-14-5-10(13)6-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVQMEYLGWQZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)
![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)


![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide](/img/structure/B2450161.png)

![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)
![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)
![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2450170.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2450174.png)